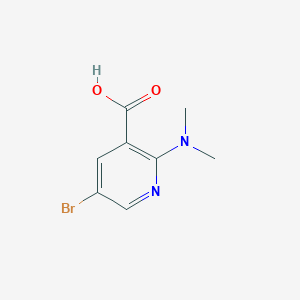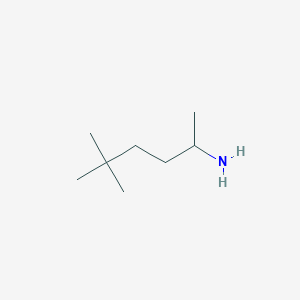
5,5-Dimethylhexan-2-amine
Overview
Description
5,5-Dimethylhexan-2-amine is an organic compound with the molecular formula C8H19N. It is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom. This compound is part of the larger class of amines, which are derivatives of ammonia and play crucial roles in various chemical, biological, and industrial processes.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize this compound involves the reductive amination of 5,5-dimethylhexan-2-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrogenation: Another approach is the hydrogenation of 5,5-dimethylhexan-2-one using hydrogen gas in the presence of a suitable catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes, which are optimized for efficiency and yield. The choice of reducing agent and reaction conditions can vary based on the desired purity and scale of production.
Types of Reactions:
Oxidation: this compound can be oxidized to form 5,5-dimethylhexan-2-one.
Reduction: The compound can be reduced further to form 5,5-dimethylhexane-2-ol.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and strong bases (NaOH) are typically employed.
Major Products Formed:
Oxidation: 5,5-Dimethylhexan-2-one
Reduction: 5,5-Dimethylhexane-2-ol
Substitution: Various substituted amines and halides
Scientific Research Applications
5,5-Dimethylhexan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5,5-Dimethylhexan-2-amine exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific reactions that are studied to understand enzyme function. In drug discovery, it may interact with molecular targets such as receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
5-Methylhexan-2-amine
N,N-Dimethyl-2-hexanamine
1-amino-2,5-dimethylhexan-2-ol
Properties
IUPAC Name |
5,5-dimethylhexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-7(9)5-6-8(2,3)4/h7H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVYQZPUPGQDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)
![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)
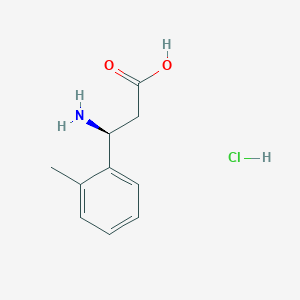
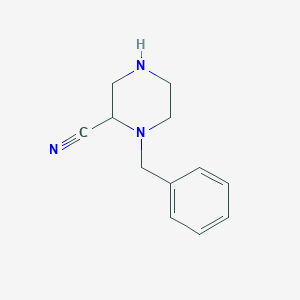
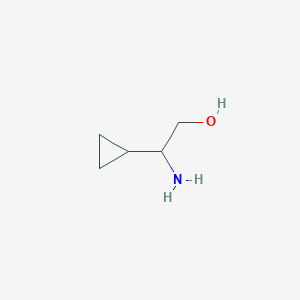
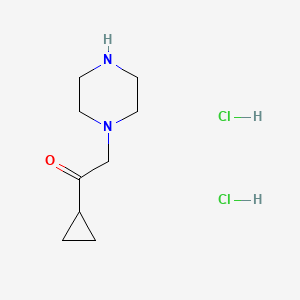
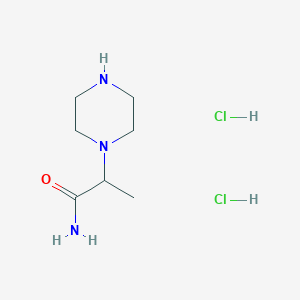
![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)
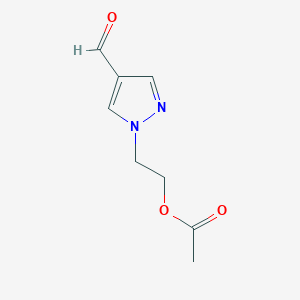
![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)
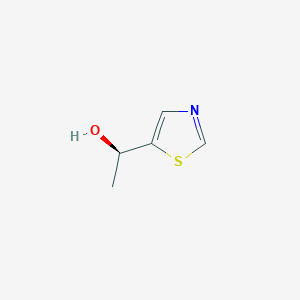
![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)
